5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrol-2-one core with a tert-butylphenyl group and a thienylcarbonyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 2-thiophenecarboxylic acid, followed by cyclization and hydroxylation reactions under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, affecting its reactivity and stability.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact mechanism depends on the context in which the compound is used and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-tert-butylphenyl)-4-hydroxy-5-(2-thienylcarbonyl)-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone
- N-(4-tert-butylphenyl)-N’-(2-thienylcarbonyl)thiourea
Uniqueness
Compared to similar compounds, 5-[4-(TERT-BUTYL)PHENYL]-3-HYDROXY-4-(2-THIENYLCARBONYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structural features allow for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C19H19NO3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C19H19NO3S/c1-19(2,3)12-8-6-11(7-9-12)15-14(17(22)18(23)20-15)16(21)13-5-4-10-24-13/h4-10,15,22H,1-3H3,(H,20,23) |
InChI Key |
DFEBVIAXLWKOID-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2)O)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.